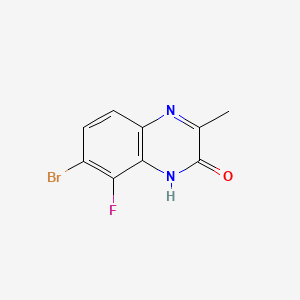

7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one

Description

7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one is a halogenated quinoxaline derivative characterized by a bicyclic quinoxalin-2-one core. Its molecular formula is C₁₀H₈BrFN₂O (MW: 271.09 g/mol), with substituents at positions 3 (methyl), 7 (bromo), and 8 (fluoro) .

Properties

IUPAC Name |

7-bromo-8-fluoro-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-4-9(14)13-8-6(12-4)3-2-5(10)7(8)11/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPPXBRGJPPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=C(C=C2)Br)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

Nitration: Starting with 3-methylquinoxalin-2(1H)-one, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Halogenation: The nitro compound is then subjected to halogenation using bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Cyclization: The amino compound undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms in 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the bromine or fluorine atoms.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced derivatives with different oxidation states.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one has been investigated for its potential as a lead compound in drug development. Its applications include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against various bacterial strains, including drug-resistant ones .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has been studied for its cytotoxic effects on human cancer cell lines such as ovarian carcinoma and breast cancer .

- Mechanism of Action : The mechanism through which it exerts its effects may involve interaction with specific molecular targets like enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity, leading to improved therapeutic effects .

Biological Studies

The biological implications of this compound extend to:

- Antitubercular Activity : Similar compounds have been noted for their antitubercular properties, suggesting that this compound may also possess activity against Mycobacterium tuberculosis .

- Cellular Respiration Impact : Studies have indicated that quinoxaline derivatives can affect cellular respiration in mitochondria, hinting at their potential mechanisms of action against various pathogens .

Material Science

In addition to its biological applications, this compound is utilized in material science:

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways involved can vary based on the target and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinoxalin-2-one Derivatives

The following table highlights key structural analogs and their substituent profiles:

Key Observations :

Physicochemical and Spectroscopic Properties

NMR Spectral Data

- This compound: Expected ¹H NMR signals include a methyl triplet (~1.31 ppm), aromatic protons (~7.56–7.67 ppm), and a lactam NH (~12 ppm, broad) based on related analogs .

- 7-Bromo-3-ethyl-8-methylquinoxalin-2(1H)-one: Exhibits a methyl triplet (1.31 ppm) and ethyl quartet (2.89 ppm), confirming alkyl substitution patterns .

Lipophilicity and Solubility

Biological Activity

7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound involves multi-step reactions starting from 3-methylquinoxalin-2(1H)-one. Key steps include:

- Nitration : Introduction of a nitro group using concentrated nitric and sulfuric acids.

- Halogenation : Substitution of bromine and fluorine atoms.

- Reduction : Conversion of the nitro group to an amino group.

- Cyclization : Formation of the final quinoxaline structure.

These synthetic routes allow for the introduction of specific functional groups that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, compounds derived from this structure have shown promising results in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

- Cytotoxicity : The IC50 values for some derivatives range from 2.1 to 9.8 µM, which is competitive with established chemotherapeutics like sorafenib (IC50 = 3.4 µM against MCF-7) .

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases (caspase-3 and caspase-9) and altering the expression levels of apoptotic markers such as BAX and Bcl-2. For instance, compound 11e demonstrated a significant increase in caspase levels and a decrease in Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study on VEGFR-2 Inhibition

A study conducted on newly synthesized derivatives including this compound revealed significant VEGFR-2 inhibitory activity. The most active compound showed an IC50 value comparable to that of sorafenib, suggesting its potential as a lead compound for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinoxaline core significantly influence biological activity. For instance, the presence of halogen substituents (bromine and fluorine) enhances binding affinity to target receptors compared to non-halogenated analogs .

Comparison with Related Compounds

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Structure | 2.1 - 9.8 | Anticancer |

| Sorafenib | - | 3.4 | Anticancer |

| 7-Chloro-8-fluoroquinoxalin-2(1H)-one | - | Varies | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo and fluoro substituents into the quinoxalin-2(1H)-one scaffold?

- Methodological Answer : Bromination and fluorination can be achieved via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, aryl boronic acids (e.g., 4-bromophenylboronic acid) react with quinoxalin-2(1H)-ones under K2S2O8-mediated oxidative conditions to install substituents at the C3 position . Fluorine can be introduced via visible-light-promoted reactions using sodium trifluoromethanesulfonate (CF3SO2Na) under aerobic conditions, leveraging eosin Y as a photocatalyst .

Q. How can the structure of 7-Bromo-8-fluoro-3-methylquinoxalin-2(1H)-one derivatives be confirmed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for analogous compounds (e.g., 3-trifluoromethylated quinoxalinones) show characteristic peaks for substituents at C3 (δ ~7.5–8.5 ppm for aromatic protons) and carbonyl groups (δ ~160–165 ppm) . X-ray crystallography provides unambiguous confirmation, as demonstrated for fluoroalkoxylated derivatives .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Antibacterial activity can be assessed using broth microdilution assays against Gram-positive/negative strains, with ofloxacin as a reference standard. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are recommended, as shown for related quinoxalinones .

Advanced Research Questions

Q. How can reaction conditions be optimized for C3 functionalization of this compound?

- Methodological Answer : Systematic screening of oxidants, solvents, and catalysts is essential. For arylations, K2S2O8 in acetonitrile at 80°C provides high yields (70–90%) . For photoredox reactions, eosin Y (5 mol%) under blue LED light with O2 as the terminal oxidant enhances efficiency (up to 85% yield) .

Q. What mechanistic insights explain contradictory yields in meta- vs. para-substituted aryl boronic acid reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –Br, –CF3) in the meta position stabilize transition states via resonance effects, leading to higher yields (e.g., 3-fluorophenylboronic acid: 82% yield) compared to para-substituted analogs. Steric hindrance and electronic effects are validated through DFT calculations and Hammett plots .

Q. How do N-substituents influence the reactivity of quinoxalin-2(1H)-ones in C–H functionalization?

- Methodological Answer : Bulky N-substituents (e.g., –CH2Ar) reduce reaction rates due to steric effects, while electron-donating groups (e.g., –CH3) enhance electrophilicity at C3. For example, N-benzyl derivatives show 15–20% lower yields than N-methyl analogs in trifluoroalkylation reactions .

Q. What strategies mitigate competing side reactions during visible-light-mediated fluoroalkoxylation?

- Methodological Answer : Strict control of O2 levels and catalyst loading minimizes overoxidation. Precluding N2 atmospheres (which halt reactivity) and using anhydrous solvents (e.g., DCE) reduce byproduct formation. Additives like Na2CO3 can suppress acid-sensitive side reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for similar reactions?

- Methodological Answer : Cross-validate protocols using controlled variables (e.g., reagent purity, light intensity in photoredox). For instance, yields for trifluoroalkylation vary between 25% (initial trials) and 85% (optimized O2 conditions) due to oxidant efficiency . Reproducibility tests under standardized conditions (e.g., 18W blue LED, 25°C) are critical.

Q. What analytical techniques resolve ambiguous spectral data for halogenated quinoxalinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.